molecular formula C15H14O3 B6324916 4-(4-Methoxycarbonylphenyl)-2-methylphenol CAS No. 1001054-22-3

4-(4-Methoxycarbonylphenyl)-2-methylphenol

Cat. No.: B6324916
CAS No.: 1001054-22-3
M. Wt: 242.27 g/mol
InChI Key: JGNBKQHCVAPTTM-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylphenyl)-2-methylphenol is an organic compound with a complex structure that includes a methoxycarbonyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycarbonylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonylphenyl)-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-2-methylphenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it may act as a ligand or reactant that facilitates the formation of new chemical bonds. The specific pathways and targets can vary depending on the application and reaction conditions .

Comparison with Similar Compounds

4-(4-Methoxycarbonylphenyl)-2-methylphenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-13(7-8-14(10)16)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNBKQHCVAPTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627339
Record name Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001054-22-3
Record name Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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